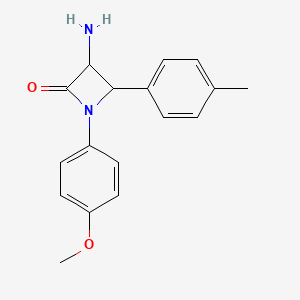
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structural properties that may confer various biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data tables and research findings.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins, a pathway similar to that of other β-lactam antibiotics. In vitro studies have shown promising results against several bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 µg/mL |
| S. aureus | 50 µg/mL |
| K. pneumoniae | 75 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
Key Findings:
- In Vitro Studies : Significant antiproliferative effects were observed in MCF-7 cells, with IC50 values comparable to known anticancer agents.
- Mechanism : The compound appears to destabilize microtubules, which is critical for cancer cell division and proliferation.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.0 | Colchicine | 3.9 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Antimicrobial Efficacy :
- Conducted on various bacterial strains.
- Results indicated a strong correlation between the structure of the compound and its antimicrobial potency.
-
Study on Anticancer Effects :
- Evaluated in MCF-7 breast cancer cells.
- Demonstrated significant apoptosis induction and cell cycle arrest, suggesting a potential therapeutic role in cancer treatment.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-amino-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-3-5-12(6-4-11)16-15(18)17(20)19(16)13-7-9-14(21-2)10-8-13/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
FHJGRFNZBYNQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















